Product packaging for N-Methyl-L-proline monohydrate(Cat. No.:CAS No. 199917-42-5)

N-Methyl-L-proline monohydrate

Cat. No.: B172704
CAS No.: 199917-42-5
M. Wt: 147.17 g/mol
InChI Key: IXBKFJZWNAVSHW-JEDNCBNOSA-N
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Description

Historical Development and Significance of N-Methylated Amino Acids and Proline Derivatives

The journey into the world of proline and its derivatives began in 1900 when Richard Willstätter first isolated proline while studying N-methylproline. wikipedia.org A year later, Emil Fischer successfully isolated proline from casein and also reported its synthesis. wikipedia.org The name "proline" itself is derived from pyrrolidine (B122466), a key structural component. wikipedia.org

N-methylated amino acids, while not part of the canonical 20 proteinogenic amino acids, are found in nature and play crucial roles in various biological processes. nih.govresearchgate.net The N-methylation of amino acids is a post-translational modification that can significantly alter the properties of peptides and proteins. nih.gov This simple modification can enhance metabolic stability, improve membrane permeability, and influence the conformation of peptides, thereby modulating their biological activity. researchgate.net Historically, the study of N-methylated amino acids has been driven by their presence in a wide array of naturally occurring peptides with diverse biological activities, including antibiotic and antifungal properties. researchgate.net

Proline derivatives, in particular, have become a cornerstone of modern organic chemistry, especially in the field of asymmetric catalysis. organic-chemistry.org The rigid, cyclic structure of the proline ring provides a unique scaffold that can be modified to create a vast library of derivatives with tailored properties. organic-chemistry.orgbiorxiv.org These derivatives are instrumental in the development of bioactive compounds, ligands for metal catalysts, and organocatalysts. organic-chemistry.org The exploration of proline derivatives has been a vibrant area of research, leading to novel synthetic methodologies and applications in medicinal chemistry and materials science. organic-chemistry.orgnih.gov

Scope and Rationale for Investigating N-Methyl-L-Proline Monohydrate

The investigation of this compound is driven by its valuable applications across several scientific domains, most notably in peptide synthesis and asymmetric catalysis. The methylation of the L-proline backbone introduces a subtle yet impactful structural change that addresses specific challenges in these fields.

In peptide synthesis , the incorporation of N-methylated amino acids like N-Methyl-L-proline is a well-established strategy to enhance the therapeutic potential of peptides. researchgate.netchemimpex.com N-methylation can increase a peptide's resistance to enzymatic degradation by proteases, a major hurdle in the development of peptide-based drugs. researchgate.net Furthermore, this modification can improve a peptide's conformational stability and bioavailability. chemimpex.com Research has shown that the presence of an N-methylated residue can influence the cis-trans isomerization of the peptide bond, a key factor in protein folding and function. wikipedia.org N-Methyl-L-proline is therefore a critical building block for creating peptidomimetics with improved pharmacological profiles. chemimpex.com

In the realm of asymmetric catalysis , proline and its derivatives are celebrated for their effectiveness as organocatalysts. organic-chemistry.org N-Methyl-L-proline can act as a chiral catalyst, facilitating chemical reactions with high stereoselectivity. chemimpex.com The N-methyl group can influence the catalyst's solubility and its interaction with substrates, leading to improved reaction efficiency and enantioselectivity in reactions such as aldol (B89426) and Mannich reactions. leapchem.comresearchgate.net Palladium(II) complexes of N-methylproline have also been investigated for their catalytic activity in oxidative coupling reactions, although the presence of the N-methyl group can impact the reaction mechanism compared to unsubstituted proline. mdpi.com

The rationale for investigating this compound specifically stems from the need for well-characterized, pure, and stable forms of this important molecule for research and industrial applications. calpaclab.com The monohydrate form indicates a crystalline solid in which one molecule of water is incorporated for each molecule of N-Methyl-L-proline, which can influence its stability and handling properties.

Fundamental Chemical Structure and Chirality of this compound

This compound is a chiral, cyclic secondary amino acid derivative. Its fundamental structure consists of a five-membered pyrrolidine ring with a carboxylic acid group at the 2-position. The key feature that distinguishes it from L-proline is the presence of a methyl group attached to the nitrogen atom of the pyrrolidine ring. nih.gov The "L" designation refers to the stereochemistry at the alpha-carbon (the carbon atom to which the carboxyl group is attached), which has an (S) configuration. nih.gov The presence of this chiral center is crucial for its applications in asymmetric synthesis.

The chemical formula for this compound is C₆H₁₁NO₂·H₂O. sigmaaldrich.com The presence of the water molecule in the crystal lattice defines it as a monohydrate. This is in contrast to the anhydrous form, N-Methyl-L-proline. The monohydrate is typically a white to off-white powder. sigmaaldrich.com

The chirality of N-Methyl-L-proline is a defining characteristic. The stereochemistry is retained during many synthetic procedures, which is essential for its use as a chiral building block or catalyst. wiley.com The optical activity of this compound is a key parameter for its characterization, with a specific rotation value of [α]18/D of -83.1° (c = 1 in H₂O) being reported. sigmaaldrich.com

Below are data tables summarizing the key chemical and physical properties of N-Methyl-L-proline and its monohydrate form.

Table 1: Chemical and Physical Properties of N-Methyl-L-proline

PropertyValueSource(s)
IUPAC Name(2S)-1-methylpyrrolidine-2-carboxylic acid nih.gov
Molecular FormulaC₆H₁₁NO₂ nih.gov
Molecular Weight129.16 g/mol nih.gov
Appearance--
Melting Point142-145 °C chemicalbook.com
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone chemicalbook.com

Table 2: Chemical and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name(2S)-1-methylpyrrolidine-2-carboxylic acid monohydrate-
Molecular FormulaC₆H₁₁NO₂·H₂O sigmaaldrich.com
Molecular Weight147.17 g/mol sigmaaldrich.com
AppearanceWhite to off-white powder sigmaaldrich.com
Melting Point114-116 °C (lit.) sigmaaldrich.com
Optical Activity[α]18/D -83.1° (c = 1 in H₂O) sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO3 B172704 N-Methyl-L-proline monohydrate CAS No. 199917-42-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-methylpyrrolidine-2-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.H2O/c1-7-4-2-3-5(7)6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H2/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBKFJZWNAVSHW-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]1C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583529
Record name 1-Methyl-L-proline--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199917-42-5
Record name 1-Methyl-L-proline--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Derivatization Strategies for N Methyl L Proline Monohydrate

Chemo- and Stereoselective Synthesis of N-Methyl-L-Proline and its Precursors

The synthesis of N-methyl-L-proline and its precursors is a critical area of research, driven by the importance of N-methylated amino acids in peptide and medicinal chemistry. Nature utilizes N-methylation to modulate the biological function of peptides. nih.gov Various methods have been developed to achieve this transformation with high chemo- and stereoselectivity.

Reductive Amination Approaches for N-Methylation

Reductive amination is a widely employed and powerful technique for the N-methylation of L-proline and other amino acids. nih.govgoogle.com This method typically involves the reaction of the amino acid with formaldehyde (B43269) in the presence of a reducing agent.

One common approach utilizes formaldehyde and a palladium-on-charcoal (Pd/C) catalyst under a hydrogen atmosphere. mdpi.comchemrxiv.org For instance, N-methylation of a proline derivative has been successfully achieved using formalin (an aqueous solution of formaldehyde) and Pd/C with hydrogen gas at atmospheric pressure. mdpi.com Another variation involves the use of formaldehyde and sodium borohydride (B1222165). chemrxiv.org These methods are attractive due to their efficiency and the generation of water as the primary byproduct, representing a clean synthetic route. chemrxiv.org

Recent advancements have explored photocatalytic methods. For example, a silver-loaded titanium dioxide (Ag/TiO2) photocatalyst has been used for the N-methylation of L-proline with methanol (B129727) under near UV-light irradiation, proceeding smoothly and with retention of chirality. chemrxiv.org This photocatalytic approach avoids the need for hazardous reducing agents like sodium borohydride or hydrogen gas. chemrxiv.org

Table 1: Comparison of Reductive Amination Methods for N-Methylation

Method Reagents Catalyst Key Features
Classical Catalytic Hydrogenation Formalin, Hydrogen Gas Palladium-on-charcoal (Pd/C) Smooth reaction, atmospheric pressure. mdpi.com
Borohydride Reduction Formaldehyde Sodium Borohydride Common method, but can generate salt byproducts. chemrxiv.org
Photocatalytic Methylation Methanol Silver-loaded Titanium Dioxide (Ag/TiO₂) Clean, safe, and retains chirality. chemrxiv.org

Alkylation Reactions for N-Methylation of L-Proline

Direct alkylation of the secondary amine of L-proline is another key strategy for synthesizing N-methyl-L-proline. This approach often involves the use of a methylating agent, such as methyl iodide or dimethyl sulfate (B86663), in the presence of a base. nih.govnih.gov

A notable method involves the use of dimethyl sulfate with sodium hydride and a catalytic amount of water. researchgate.net The reaction of water with sodium hydride generates highly reactive dry sodium hydroxide (B78521), leading to significantly faster reaction rates compared to using powdered sodium hydroxide directly. researchgate.net Another approach utilizes methyl iodide in the presence of silver(I) oxide (Ag₂O). chemrxiv.org

The choice of the N-protecting group on the proline precursor can significantly influence the diastereoselectivity of alkylation reactions, particularly when dealing with substituted prolines. nih.gov For instance, the alkylation of N-Boc- and N-benzoyl-4-substituted proline esters shows that the stereochemical outcome is dependent on both the alkylating reagent and the N-protecting group. nih.gov

Novel Synthetic Routes to N-Methyl-L-Proline Derivatives

Beyond classical reductive amination and alkylation, several innovative synthetic routes to N-methyl-L-proline and its derivatives have been developed. These methods often offer improved efficiency, selectivity, or access to unique derivatives.

One such strategy involves the use of oxazolidinones as intermediates. google.com In this route, protected amino acids are cyclized to form oxazolidinones, which can then be reductively cleaved to yield the corresponding N-methyl amino acids. google.com This methodology has been successfully applied to a wide range of amino acids. google.com

Furthermore, methods for preparing α-methyl-L-proline have been developed, which can be considered a derivative. google.com One such process involves the reaction of L-proline with chloral (B1216628) to form a 2-trichloromethyloxazolidinone intermediate. This intermediate is then methylated using methyl bromide in the presence of lithium diisopropylamide (LDA), followed by acidic hydrolysis to yield α-methyl-L-proline. google.com

Preparation and Crystallization of N-Methyl-L-Proline Monohydrate

The isolation and purification of N-methyl-L-proline often involve crystallization, which can result in the formation of specific hydrate (B1144303) forms, such as the monohydrate. The control of crystallization conditions is paramount to obtaining the desired solid-state form.

Controlled Crystallization Techniques for Monohydrate Formation

The formation of a monohydrate is dependent on the presence of water during the crystallization process. Several techniques can be employed to achieve this in a controlled manner.

Evaporative Crystallization: This widely used method involves dissolving the compound in a suitable solvent or solvent mixture containing water and allowing the solvent to evaporate slowly. mdpi.com This gradual increase in concentration can lead to the nucleation and growth of the monohydrate crystals.

Cooling Crystallization: This technique involves dissolving the compound in a solvent system (containing water) at an elevated temperature to create a saturated or near-saturated solution. Subsequent controlled cooling reduces the solubility of the compound, inducing crystallization of the monohydrate. mdpi.com

Antisolvent Crystallization: In this method, the compound is dissolved in a solvent in which it is soluble. An "antisolvent," in which the compound is insoluble but which is miscible with the primary solvent, is then added. mdpi.com If water is part of the solvent system or the antisolvent, it can be incorporated into the crystal lattice to form the monohydrate.

Slurry and Kneading Methods: Slurrying the anhydrous form in water or kneading it with water can facilitate the transformation to the more stable hydrated form. acs.org For example, kneading methyl gallate and L-proline with water can produce a hydrated cocrystal. acs.org

A study on L-proline itself identified a monoclinic L-proline monohydrate, where the crystal lattice contains columns of L-proline molecules interconnected by water molecules that form non-linear hydrogen-bonded chains. researchgate.net Similar principles of hydrogen bonding and lattice incorporation would govern the formation of this compound.

Impact of Anhydrous vs. Hydrated Reagents on Derivative Synthesis

The hydration state of reactants can have a profound impact on the outcome of a chemical reaction, particularly in solid-state synthesis and cocrystallization. The use of an anhydrous versus a hydrated form of a reagent can selectively lead to the formation of either an anhydrous or a hydrated product derivative.

A compelling example is the cocrystallization of methyl gallate with L-proline. acs.org Using anhydrous L-proline via mechanochemical methods selectively yields an anhydrous cocrystal. Conversely, using L-proline monohydrate under the same conditions leads to the formation of a hydrated cocrystal. acs.org This demonstrates that the choice of the starting material's hydration state, along with stoichiometry, can direct the solid-state form of the final product. acs.org

In the context of preparing N-acetyl-hydroxy-L-proline, a monohydrate is initially obtained from crystallization in an aqueous-acetone medium. google.com This monohydrate can then be converted to the anhydrous form by drying under vacuum at an elevated temperature, indicating that the water molecule is labile under specific conditions. google.com This highlights that while a hydrated form may crystallize initially from aqueous solutions, subsequent processing steps can be used to obtain the anhydrous derivative if required. The presence or absence of this water of crystallization can affect the material's physical properties and its suitability for subsequent synthetic transformations where anhydrous conditions are necessary.

Derivatization and Functionalization of N-Methyl-L-Proline for Specific Applications

N-Methyl-L-proline, a derivative of the amino acid L-proline, serves as a valuable chiral building block in synthetic chemistry. tandfonline.comthieme-connect.de Its inherent structural properties, including the tertiary amine within a five-membered ring, make it a unique synthon for creating complex molecules. thieme-connect.de The derivatization and functionalization of its carboxylic acid and secondary amine functionalities are key strategies for its application in medicinal chemistry and materials science. These modifications allow for its integration into larger molecular frameworks, influencing properties such as stability, bioactivity, and conformational structure. tandfonline.comacs.org

Synthesis of N-Methyl-L-Proline Esters and Amides

The carboxyl group of N-Methyl-L-proline is a primary site for derivatization, commonly through esterification and amidation, to generate intermediates for peptide synthesis and other applications. nih.govmdpi.com These reactions are fundamental for protecting the carboxylic acid during subsequent synthetic steps or for creating specific functionalities.

Esterification: The synthesis of N-Methyl-L-proline esters is a common strategy for carboxyl group protection or to create precursors for further reactions. For instance, L-proline methyl ester hydrochloride is used as a building block in peptide synthesis. sigmaaldrich.com The esterification of related amino acids, such as L-proline, can be achieved through various methods. One approach involves the reaction with an alcohol, like methanol, in the presence of chlorotrimethylsilane. acs.org Another robust method for the N-alkylation of α-amino acid esters utilizes a ruthenium catalyst to react the ester with an alcohol, a process that is highly atom-economic. mdpi.com In one study, the pentyl ester of proline was reacted with 4-methylbenzyl alcohol using a ruthenium catalyst, yielding the N-alkylated product with a 70% retention of enantiomeric excess. mdpi.com

Amidation: The formation of amides from N-Methyl-L-proline is crucial for its incorporation into peptide chains and for the synthesis of various bioactive molecules. researchgate.net Traditional chemical methods for amidation can require harsh conditions or multiple steps. researchgate.net Biocatalytic methods present a milder alternative. For example, the direct amidation of L-proline has been successfully achieved using an immobilized lipase (B570770) from Candida antarctica (CalB) and ammonia (B1221849) in an organic solvent like 2-methyl-2-butanol (B152257) (2M2B). researchgate.net This enzymatic approach avoids racemization, offering excellent optical purity (>99% ee) and improving atom efficiency significantly compared to some chemical routes. researchgate.net This method demonstrates a scalable and environmentally benign pathway to L-prolinamide, a key intermediate in drug synthesis. researchgate.net

Derivative TypeReactantsReagents/CatalystSolventKey FindingsReference
Ester L-Proline, MethanolChlorotrimethylsilane-Standard procedure for carboxyl group protection. acs.org
Ester Proline pentyl ester, 4-Methylbenzyl alcoholRuthenium catalyst (Cat 1)TolueneResulted in the N-alkylated product with 42% isolated yield and 70% ee retention. mdpi.com
Amide L-Proline, AmmoniaImmobilized CalB (Novozym 435)2-Methyl-2-butanol (2M2B)Achieved 60% conversion without ester formation; product had >99% ee. researchgate.net

Incorporation into Peptide Scaffolds and Cyclic Peptides

The incorporation of N-Methyl-L-proline into peptide structures is a widely used strategy to enhance their pharmacological properties. tandfonline.comresearchgate.net N-methylation of the peptide backbone, particularly at proline residues, has a significant impact on the conformation, stability, and membrane permeability of peptides. acs.orgresearchgate.netrsc.org

N-methylation reduces the number of hydrogen bond donors, which can prevent the formation of intermolecular and intramolecular hydrogen bonds, thereby increasing hydrophobicity. acs.org This modification can enhance the metabolic stability of peptides against proteases and peptidases and improve oral bioavailability. rsc.org The presence of an N-methyl group restricts the conformational flexibility of the peptide chain, often inducing specific turns in the structure. rsc.org This conformational constraint can lead to increased potency and selectivity for biological targets. acs.org

The synthesis of peptides containing N-methylated amino acids can be performed using solution-phase or solid-phase techniques. acs.orgrsc.org In a solution-phase synthesis of an N-methylated cyclic tetrapeptide, Boc-L-Pro-OH was coupled with N-methylated amino acid methyl esters using coupling agents like N,N′-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) in the presence of a racemization suppressant such as 1-Hydroxybenzotriazole (HOBt). acs.org The linear tetrapeptide was then cyclized under alkaline conditions. acs.org

On-resin N-methylation provides an efficient method for modifying peptides during solid-phase synthesis. researchgate.net Studies have shown that the conformation of the resin-bound cyclic peptide can dictate the regioselectivity and degree of N-methylation, allowing for selective modification. researchgate.net This approach has been used to generate libraries of N-methylated cyclic peptides to screen for compounds with drug-like membrane permeability. researchgate.net For example, a cyclic hexapeptide with three N-methyl groups was synthesized and demonstrated an oral bioavailability of 28% in rats. researchgate.net

Peptide TypeSynthetic StrategyKey N-Methylated Building BlockImpact of N-MethylationReference
Cyclic Tetrapeptide Solution-phase synthesisBoc-L-prolyl-L-N-methylleucine-OHEnhanced antifungal and anthelmintic activity compared to the non-methylated analog. acs.org
Cyclic Hexapeptide On-resin N-methylation-Increased membrane permeability and oral bioavailability (28% in rats). researchgate.net
General Peptides Solid-phase synthesis-N-methylation can be completed in under 2 hours on solid support, applicable to any amino acid. rsc.org

Multi-Component Reactions (MCRs) Utilizing N-Methyl-L-Proline

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms from the starting materials, are powerful tools for generating molecular diversity. ajgreenchem.comnih.gov N-Methyl-L-proline and its derivatives can be utilized as key components in several MCRs, leveraging their chiral scaffold to produce complex, highly functionalized molecules.

Passerini Reaction: This three-component reaction involves an isocyanide, a carbonyl compound, and a carboxylic acid to form an α-acyloxyamide. nih.gov N-terminally protected proline, such as N-Boc-L-proline, can serve as the carboxylic acid component. In one study, N-Boc-L-proline was reacted with a carbohydrate-derived aldehyde and methyl isocyanoacetate to produce depsitripeptides in good yields (58–80%). mdpi.com This demonstrates the utility of proline derivatives in generating peptide-like structures through the Passerini reaction. researchgate.netmdpi.com

Ugi Reaction: The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov This reaction is highly versatile for creating diverse peptide-like bis-amides. nih.gov N-methylated amino acids, including derivatives of valine and phenylalanine, have been successfully used as the carboxylic acid component in the automated synthesis of large Ugi product libraries. nih.gov More specifically, proline itself has been used as the secondary amine component in the Ugi 5-center-4-component reaction (U-5C-4CR). mdpi.com For example, proline was reacted with an N-Boc-azetidinone (a ketone) and benzyl (B1604629) isocyanide, leading to a complex spirocyclic product after subsequent cyclization and reduction steps. nih.gov This highlights the ability to incorporate the entire N-methyl-L-proline ring system into a larger, more complex scaffold via an MCR.

Petasis Reaction: The Petasis borono-Mannich reaction is a multicomponent coupling of a boronic acid, an amine, and a carbonyl compound. acs.org Secondary amino acids like L-proline and N-methyl-L-alanine have been used as the amine component in these reactions. acs.org A four-component variant of the Petasis reaction has been reported where L-proline, a phenylboronic acid, and glycoaldehyde dimer were reacted in methanol, with the solvent incorporating as a fourth component to yield a dioxazaboronate product with excellent diastereoselectivity. acs.org

MCR TypeN-Methyl-L-Proline RoleOther Key ReactantsProduct ClassReference
Passerini Carboxylic Acid (as N-Boc-L-proline)Carbohydrate-aldehyde, IsocyanideDepsitripeptides mdpi.com
Ugi (5C-4CR) Amine (as L-proline)Ketone, IsocyanidePolycyclic Spiro Compounds mdpi.comnih.gov
Petasis (4-Component) Amine (as L-proline)Boronic acid, Aldehyde, AlcoholDioxazaboronates acs.org

Comprehensive Spectroscopic and Structural Characterization of N Methyl L Proline Monohydrate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For N-Methyl-L-proline monohydrate, various NMR methods are employed to obtain a comprehensive structural understanding.

High-Resolution ¹H and ¹³C NMR for Structural Elucidation

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental for the initial structural determination of this compound. These techniques provide information on the chemical environment of each proton and carbon atom in the molecule.

In the ¹H NMR spectrum of N-Methyl-L-proline, distinct signals are observed for the protons of the pyrrolidine (B122466) ring, the N-methyl group, and the alpha-proton. The chemical shifts of these protons are influenced by their local electronic environment. For instance, the protons on the carbon adjacent to the nitrogen atom are typically shifted downfield due to the electron-withdrawing effect of the nitrogen.

The ¹³C NMR spectrum provides complementary information, with each carbon atom in the molecule giving rise to a unique signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon atom (e.g., carbonyl, aliphatic) and its neighboring atoms.

Table 1: ¹H NMR Chemical Shifts for N-Methyl-L-proline

Proton Chemical Shift (δ) in ppm (Solvent: D₂O) Multiplicity
3.71-3.65 and 3.55-3.51 m
3.00-2.91 m
N-CH₃ 2.74 s
2.34-2.28 m

Table 2: ¹³C NMR Chemical Shifts for N-Methyl-L-proline

Carbon Chemical Shift (δ) in ppm (Solvent: CDCl₃)
C=O 173.06
70.18
55.83
N-CH₃ 40.26
28.34

Note: The chemical shifts can vary slightly depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

While one-dimensional NMR provides information about the chemical environments of individual nuclei, two-dimensional (2D) NMR techniques are essential for establishing the connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. In N-Methyl-L-proline, COSY spectra would show correlations between adjacent protons in the pyrrolidine ring, allowing for the assignment of the β, γ, and δ protons based on their coupling to the α-proton.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). An HSQC spectrum of N-Methyl-L-proline would show a cross-peak for each C-H bond, definitively linking the proton signals to their corresponding carbon signals. For example, the signal for the α-proton would correlate with the signal for the α-carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). HMBC is particularly useful for identifying quaternary carbons and for piecing together molecular fragments. For N-Methyl-L-proline, HMBC spectra would show correlations between the N-methyl protons and the α- and δ-carbons of the pyrrolidine ring, as well as a correlation between the α-proton and the carbonyl carbon.

Solid-State NMR (SSNMR) for Crystalline Forms and Polymorphism

Solid-state NMR (SSNMR) is a powerful tool for studying the structure and dynamics of materials in their solid form. researchgate.net Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, SSNMR spectra are influenced by these interactions, which provide valuable information about the local environment and packing in the crystalline lattice. rsc.org

For this compound, SSNMR can be used to:

Characterize the crystalline form: The chemical shifts in an SSNMR spectrum are highly sensitive to the local molecular conformation and intermolecular interactions, allowing for the identification and characterization of different crystalline forms. nih.gov

Investigate polymorphism: Polymorphism, the ability of a compound to exist in multiple crystalline forms, can be readily studied by SSNMR. nih.gov Each polymorph will give a distinct SSNMR spectrum, making it possible to identify and quantify the different forms in a sample. researchgate.net

Probe intermolecular interactions: SSNMR can provide insights into intermolecular interactions, such as hydrogen bonding, which are crucial in determining the crystal packing.

NMR-Based Conformational Analysis via Coupling Constants

The conformation of the five-membered pyrrolidine ring in N-Methyl-L-proline can be analyzed using the vicinal proton-proton coupling constants (³JHH) obtained from high-resolution ¹H NMR spectra. The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation.

By analyzing the coupling constants between the α, β, γ, and δ protons, it is possible to determine the preferred puckering of the pyrrolidine ring. The ring can adopt various envelope and twisted conformations, and the analysis of coupling constants helps in identifying the most stable conformation in solution. For proline derivatives, this analysis is crucial for understanding their structural preferences. ugent.be

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) spectroscopy, provides information about the vibrational modes of a molecule. These vibrations are sensitive to the functional groups present and the nature of the chemical bonds, including hydrogen bonding.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Hydrogen Bonding

The FTIR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups in the molecule. chemicalbook.com The presence of a water molecule in the monohydrate form introduces additional vibrational modes and influences the hydrogen bonding network. nih.gov

Key vibrational bands in the FTIR spectrum include:

O-H stretching: The presence of the carboxylic acid and the water of hydration gives rise to broad absorption bands in the region of 3500-2500 cm⁻¹. The breadth of these bands is indicative of strong hydrogen bonding.

C-H stretching: The stretching vibrations of the C-H bonds in the pyrrolidine ring and the N-methyl group are observed in the 3000-2800 cm⁻¹ region. chemicalbook.com

C=O stretching: The carbonyl group of the carboxylic acid exhibits a strong absorption band typically in the range of 1750-1700 cm⁻¹. The exact position of this band is sensitive to hydrogen bonding. In the solid state, the presence of both a protonated carboxylic acid and a deprotonated carboxylate can lead to distinct bands. chemicalbook.com

N-H stretching: In its zwitterionic form in the solid state, the protonated amine would show stretching and bending vibrations. However, in N-Methyl-L-proline, the nitrogen is tertiary.

Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of bands corresponding to various bending, wagging, and twisting vibrations of the molecular skeleton. These bands are highly characteristic of the compound.

The presence of water of hydration in this compound significantly influences the hydrogen bonding network. nih.gov The water molecule can act as both a hydrogen bond donor and acceptor, interacting with the carboxylic acid group and potentially with other molecules in the crystal lattice. This extensive hydrogen bonding is reflected in the broadening and shifting of the O-H and C=O stretching bands in the FTIR spectrum. acs.org

Table 3: Key FTIR Absorption Bands for N-Methyl-L-proline

Wavenumber (cm⁻¹) Vibrational Mode
3000-2800 C-H stretching (saturated)
2675, 2605 Ammonium ion (in zwitterionic form)
1669 C=O stretching (CO₂H)
1612 C=O stretching (CO₂⁻)

Source: Adapted from ChemicalBook. chemicalbook.com

Raman and Surface-Enhanced Raman Scattering (SERS) for Molecular Fingerprinting

Raman spectroscopy serves as a powerful, non-destructive technique for obtaining detailed information about the vibrational modes of a molecule, effectively providing a unique "molecular fingerprint." This method relies on the inelastic scattering of monochromatic light, where the frequency shifts in the scattered light correspond to the vibrational frequencies of the bonds within the molecule. For N-Methyl-L-proline and its derivatives, Raman spectra can elucidate the structure and conformation of the pyrrolidine ring, the carboxylic acid group, and the N-methyl group.

While specific Raman and SERS studies on this compound are not extensively documented in the reviewed literature, significant insights can be drawn from studies on the parent molecule, L-proline, and related derivatives. The vibrational modes of L-proline have been thoroughly investigated, providing a basis for understanding the expected spectral features of its N-methylated form.

Key vibrational bands for proline and its derivatives typically observed in Raman spectra include:

C-H stretching vibrations: Bands in the 2800-3000 cm⁻¹ region are characteristic of the C-H bonds in the pyrrolidine ring and the methyl group.

COO⁻ symmetric and asymmetric stretching: The carboxylate group vibrations are sensitive to the molecular environment and ionization state. The symmetric stretching mode is typically found around 1410 cm⁻¹, while the asymmetric stretching mode appears near 1630 cm⁻¹. nih.gov

Ring vibrations: The pyrrolidine ring exhibits several characteristic vibrational modes, including ring breathing and deformation modes, which are sensitive to the conformation of the five-membered ring.

C-N stretching vibrations: These vibrations provide information about the bond between the nitrogen atom and the adjacent carbon atoms.

Surface-Enhanced Raman Scattering (SERS) is a technique that dramatically enhances the Raman signal of molecules adsorbed onto a nanostructured metal surface, typically silver or gold. This enhancement allows for the detection of molecules at very low concentrations, even down to the single-molecule level. nih.govhmdb.ca For proline and its derivatives, SERS can provide information about the orientation of the molecule on the metal surface and can be used to discriminate between structurally similar molecules, such as proline and hydroxyproline. nih.govhmdb.ca The enhancement effect in SERS is highly dependent on the proximity and orientation of specific functional groups to the metal surface. For N-Methyl-L-proline, the carboxylate group and the tertiary amine nitrogen could both interact with the metal surface, leading to selective enhancement of the vibrational modes associated with these groups.

The table below summarizes characteristic Raman bands observed for L-proline, which are expected to be present with some shifts in the spectrum of N-Methyl-L-proline. The N-methylation would primarily influence the C-N stretching and the CH₃ group's vibrational modes.

Vibrational ModeApproximate Wavenumber (cm⁻¹) for L-ProlineReference
CH₂ Stretching2950, 2938, 2900
COO⁻ Asymmetric Stretching~1630 nih.gov
CH₂ Scissoring1483
COO⁻ Symmetric Stretching~1410 nih.gov
CH₂ Wagging1358, 1350
Ring Breathing/Stretching943-955 nih.gov
CH₂ Rocking850, 789

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with high accuracy. This technique allows for the calculation of a molecule's exact mass, which can be used to confirm its molecular formula.

For N-Methyl-L-proline, HRMS provides an accurate mass that distinguishes it from other compounds with the same nominal mass. The monoisotopic mass of N-Methyl-L-proline (C₆H₁₁NO₂) has been calculated and experimentally verified.

The key accurate mass values for N-Methyl-L-proline are presented in the interactive table below.

PropertyValueReference
Molecular FormulaC₆H₁₁NO₂ nih.gov
Exact Mass129.078978594 Da nih.gov
Monoisotopic Mass129.078978594 Da nih.gov

The high accuracy of these measurements is crucial for confirming the identity of N-Methyl-L-proline in complex mixtures, such as biological samples or reaction products, and for differentiating it from potential isomers.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by inducing their fragmentation and analyzing the resulting fragment ions. In an MS/MS experiment, a precursor ion of a specific m/z is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. The fragmentation pattern provides valuable information about the molecule's structure and connectivity.

For N-Methyl-L-proline, MS/MS analysis reveals characteristic fragmentation pathways. While detailed fragmentation studies specifically for isolated N-Methyl-L-proline are not extensively reported, the fragmentation behavior of proline-containing peptides is well-documented and provides significant insights. A notable phenomenon is the "proline effect," which describes the preferential cleavage of the peptide bond N-terminal to the proline residue. osu.edu This is attributed to the unique cyclic structure of the proline side chain, which influences the peptide backbone conformation and the stability of the resulting fragment ions.

In the context of N-Methyl-L-proline, the N-methylation is expected to influence the fragmentation pathways. Experimental MS/MS data for the protonated molecule ([M+H]⁺) of N-Methyl-L-proline shows a precursor ion at an m/z of approximately 130.086. Upon fragmentation, a major product ion is observed at an m/z of 84.080, which corresponds to the loss of formic acid (HCOOH) from the precursor ion. Another significant fragment is seen at an m/z of 42.034.

The table below summarizes the major fragments observed in the MS/MS spectrum of protonated N-Methyl-L-proline.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossReference
130.08684.080CHOOH (Formic Acid) nih.gov
130.08642.034- nih.gov

The analysis of these fragmentation pathways is crucial for the structural confirmation of N-Methyl-L-proline and for its identification in complex samples.

X-ray Crystallography and Diffraction Studies

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Crystal Packing

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information about bond lengths, bond angles, and the absolute configuration of chiral centers. Furthermore, SCXRD reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing, which is governed by intermolecular interactions such as hydrogen bonding and van der Waals forces.

While a specific single-crystal structure of this compound was not found in the surveyed literature, studies on L-proline and its derivatives provide a framework for understanding its likely solid-state structure. For instance, L-proline crystallizes in the orthorhombic space group P2₁2₁2₁, which is non-centrosymmetric. worldwidejournals.com This non-centrosymmetric nature is a prerequisite for properties like second-harmonic generation.

The crystal structure of L-proline reveals a zwitterionic form, with a protonated amino group (NH₂⁺) and a deprotonated carboxylate group (COO⁻). The molecules are interconnected by a network of N-H···O hydrogen bonds. In the case of this compound, the tertiary amine is not capable of forming hydrogen bonds as a donor. However, the carboxylate group can act as a hydrogen bond acceptor, and the water molecule can act as both a donor and an acceptor, leading to a complex hydrogen-bonding network. The crystal packing would also be influenced by the steric bulk of the N-methyl group.

The table below presents the crystallographic data for L-proline as a reference.

ParameterL-ProlineReference
Crystal SystemOrthorhombic worldwidejournals.com
Space GroupP2₁2₁2₁ worldwidejournals.com
a (Å)11.642(3) worldwidejournals.com
b (Å)9.037(5) worldwidejournals.com
c (Å)5.261(3) worldwidejournals.com
Volume (ų)553.50 worldwidejournals.com

Determining the single-crystal structure of this compound would be essential for unequivocally establishing its absolute configuration and understanding the role of the water molecule in stabilizing the crystal lattice.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a versatile technique used to identify crystalline phases and to obtain information about the unit cell dimensions of a solid sample. In PXRD, a powdered sample is irradiated with X-rays, and the diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), is recorded. This pattern is characteristic of the crystalline phase, serving as a fingerprint for its identification.

A specific PXRD pattern for this compound was not available in the reviewed literature. However, the principles of PXRD analysis can be discussed in the context of related compounds. For example, PXRD studies on L-proline and its co-crystals demonstrate the technique's utility in identifying new crystalline phases and confirming the crystallinity of a sample. researchgate.netacs.org The sharp peaks in a PXRD pattern are indicative of a well-ordered crystalline material. researchgate.net

The PXRD pattern of a new compound like this compound would be unique and could be used for:

Phase Purity Analysis: To ensure that the sample is a single crystalline phase and not a mixture of different polymorphs or impurities.

Quality Control: To monitor the consistency of the crystalline form in different batches.

Structural Characterization: The peak positions in the PXRD pattern can be used to determine the unit cell parameters of the crystal lattice.

For illustrative purposes, the table below shows prominent PXRD peaks for L-proline doped ADP crystals, demonstrating the type of data obtained from a PXRD experiment.

Miller Indices (hkl)Reference
(2 0 0) researchgate.net
(1 1 2) researchgate.net
(2 2 0) researchgate.net
(3 0 3) researchgate.net
(3 1 2) researchgate.net

Obtaining the experimental PXRD pattern for this compound would be a crucial step in its solid-state characterization.

Optical Activity Measurements for Enantiomeric Purity and Chiral Properties

Optical activity is a hallmark of chiral molecules, and its measurement is essential for confirming the stereochemical identity and enantiomeric purity of compounds like this compound. As the "L" designation implies, this compound is a specific stereoisomer that rotates the plane of polarized light.

The primary technique for measuring this property is polarimetry. A solution of the chiral substance is placed in a polarimeter, and the angle to which the plane of polarized light is rotated is measured. The specific rotation, [α], is a standardized value calculated from the observed rotation using the formula:

[α]λT = α / (l × c)

where:

T is the temperature (e.g., 20°C)

λ is the wavelength of the light (commonly the sodium D-line, 589 nm)

α is the observed rotation angle

l is the path length of the sample tube in decimeters (dm)

c is the concentration of the solution in g/mL

For the parent compound, L-proline, the specific rotation is a well-established value. While the specific rotation for N-Methyl-L-proline is not always reported with the same consistency, its measurement is a critical quality control parameter to ensure the product is the correct enantiomer and not a racemic mixture (an equal mixture of L- and D-enantiomers), which would exhibit no optical activity . The sign of the rotation (dextrorotatory (+) or levorotatory (-)) is a key characteristic of the specific enantiomer. For instance, L(-)-Proline is levorotatory . The optical rotation of proline has been shown to be highly sensitive to molecular conformation and pH researchgate.net.

Enantiomeric Purity and Excess

In practice, a sample may contain a small amount of the opposite enantiomer (D-proline derivative) as an impurity. The enantiomeric purity of the sample is often expressed as enantiomeric excess (e.e.), which quantifies the excess of one enantiomer over the other:

e.e. (%) = (|[α]observed| / |[α]pure|) × 100

An e.e. of 100% indicates an enantiomerically pure sample, while an e.e. of 0% indicates a racemic mixture.

While polarimetry provides a bulk measure of optical purity, chromatographic techniques are employed for more precise quantification of enantiomeric excess. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase (CSP) can physically separate the L- and D-enantiomers. By derivatizing the proline molecule, its volatility and detectability can be enhanced for GC analysis, allowing for the separation and quantification of each enantiomer sigmaaldrich.com. The ratio of the peak areas corresponding to the two enantiomers gives a direct and accurate measure of the enantiomeric excess americanlaboratory.comnih.gov.

The table below presents typical data related to the chiral properties of L-proline and the expected characterization for N-Methyl-L-proline.

CompoundFormulaSpecific Rotation [α]DMethod for e.e. Determination
L-Proline C₅H₉NO₂-85.5° (c=4, H₂O) Chiral HPLC/GC, Polarimetry
N-Methyl-L-proline C₆H₁₁NO₂Not consistently reportedChiral HPLC/GC, Polarimetry

These optical activity measurements are indispensable for the chemical characterization of this compound, confirming its chiral integrity which is often crucial for its intended applications in fields such as asymmetric synthesis and biological studies.

In Depth Conformational Analysis and Intramolecular Interactions

Conformational Preferences of the Pyrrolidine (B122466) Ring in N-Methyl-L-Proline Monohydrate (e.g., Cγ-exo/endo Pucker)

The conformation of the five-membered pyrrolidine ring in proline and its analogs is not planar and is characterized by a phenomenon known as "puckering." This puckering primarily occurs at the Cγ and Cβ carbons, leading to two predominant, low-energy conformations: the Cγ-exo and Cγ-endo pucker. nih.govnih.gov These are also referred to as "UP" and "DOWN" puckers, respectively. researchgate.netresearchgate.net In the Cγ-exo (UP) conformation, the Cγ atom is on the opposite side of the ring plane relative to the carboxyl group, whereas in the Cγ-endo (DOWN) conformation, the Cγ and carboxyl group are on the same side. researchgate.netresearchgate.net

Substituents on the pyrrolidine ring can strongly influence the preferred pucker. For instance, electronegative substituents at the 4-position can modulate the puckering, with a trans-substituent favoring the exo pucker and a cis-substituent favoring the endo pucker. nih.gov Conversely, sterically demanding groups like a tert-butyl group can induce opposite effects. nih.gov

Ring PuckerDescriptionAssociated Conformation
Cγ-exo (UP) Cγ atom is on the opposite side of the ring plane relative to the carboxyl group. researchgate.netresearchgate.netMore compact. nih.govnih.gov
Cγ-endo (DOWN) Cγ atom is on the same side of the ring plane as the carboxyl group. researchgate.netresearchgate.netMore extended. nih.govnih.gov

Analysis of Intramolecular Hydrogen Bonding Networks and Their Energetic Contributions

Intramolecular hydrogen bonds (IHBs) play a crucial role in stabilizing specific conformations of proline derivatives. In the gas phase and nonpolar solvents, the most stable conformations are often characterized by an O–H···N intramolecular hydrogen bond. usp.br The formation of these bonds can significantly influence the molecule's reactivity and structure. acs.org

The strength of these hydrogen bonds can be assessed using experimental techniques like NMR and IR spectroscopy, as well as theoretical calculations. usp.br For instance, the frequency of the O-H stretching vibration can provide insights into the strength of the hydrogen bond; a significant redshift to around 3000 cm⁻¹ in proline suggests a strong hydrogen bond. chemrxiv.org This is attributed to the secondary amine in proline being more nucleophilic than the primary amines in other amino acids, leading to a stronger N···H–O interaction. chemrxiv.org

Impact of N-Methylation on Ring Dynamics and Conformational Flexibility

The introduction of a methyl group on the nitrogen atom of the proline ring has profound effects on its conformational properties. N-methylation can alter the electronic structure and introduce steric constraints, thereby influencing the ring's dynamics and the cis-trans isomerization of the amide bond. researchgate.net

One of the key impacts of N-methylation is the perturbation of the conformational equilibrium. researchgate.net It can favor specific conformations, such as the βVI-folded conformation, particularly in homochiral sequences. researchgate.net This is due to a combination of steric and electronic effects that restrict the conformational freedom of the molecule.

Role and Applications in Catalysis and Asymmetric Synthesis

N-Methyl-L-Proline as an Organocatalyst

N-Methyl-L-proline, a derivative of the amino acid L-proline, has emerged as a significant organocatalyst. rsc.org Organocatalysis offers a valuable alternative to metal-based catalysts, often providing simpler, more environmentally friendly, and economically viable synthetic routes. rsc.orgub.edu The catalytic activity of N-Methyl-L-proline stems from its unique structural features, which allow it to facilitate a variety of chemical transformations with high efficiency and stereoselectivity.

The catalytic prowess of proline and its derivatives, including N-Methyl-L-proline, is primarily attributed to their ability to form key reactive intermediates, namely enamines and iminium ions, with carbonyl compounds. nobelprize.orglibretexts.org

Enamine Catalysis: In this mechanism, the secondary amine of N-Methyl-L-proline reacts with a ketone or aldehyde to form an enamine. nobelprize.orgwikipedia.org This process increases the energy of the highest occupied molecular orbital (HOMO) of the carbonyl compound, enhancing its nucleophilicity. nobelprize.org The resulting enamine can then react with various electrophiles. Subsequent hydrolysis regenerates the catalyst and yields the desired product. wikipedia.org The stereochemistry of the reaction is controlled by the chiral environment provided by the catalyst. nobelprize.org

Iminium Ion Catalysis: Conversely, when reacting with α,β-unsaturated aldehydes or ketones, N-Methyl-L-proline can form an iminium ion. acs.org This transformation lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the substrate, making it more susceptible to nucleophilic attack. acs.org This activation mode is crucial for reactions like conjugate additions. libretexts.org

Mechanistic studies, often employing techniques like mass spectrometry, have been instrumental in elucidating the intricate details of these catalytic cycles. beilstein-journals.org For instance, research has shown that the carboxylic acid group in proline can play a crucial role in stabilizing transition states through hydrogen bonding, a feature that is altered in N-Methyl-L-proline. nobelprize.orgwikipedia.org

The ability of N-Methyl-L-proline to mediate reactions through enamine and iminium ion intermediates makes it a versatile catalyst for a range of stereoselective transformations.

Aldol (B89426) Reactions: N-Methyl-L-proline and its derivatives have been successfully employed as catalysts in asymmetric aldol reactions, which are fundamental carbon-carbon bond-forming reactions. nih.govresearchgate.netacs.org They facilitate the reaction between a ketone and an aldehyde to produce chiral β-hydroxy ketones with high enantioselectivity. libretexts.org The stereochemical outcome is influenced by the catalyst structure and reaction conditions. scirp.org

Michael Additions: In Michael additions, N-Methyl-L-proline catalyzes the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. libretexts.orgtudublin.ie This is a powerful method for the asymmetric formation of carbon-carbon and carbon-heteroatom bonds. The catalyst activates the electrophile through iminium ion formation, enabling highly stereoselective additions. libretexts.org

Cycloadditions: N-Methyl-L-proline derivatives have also found application in cycloaddition reactions, such as the Diels-Alder reaction. beilstein-journals.org These reactions are vital for the construction of cyclic and bicyclic systems, which are common motifs in natural products and pharmaceuticals. The catalyst can control the facial selectivity of the cycloaddition, leading to the preferential formation of one enantiomer.

The table below summarizes the application of N-Methyl-L-proline and its derivatives in various stereoselective transformations.

Reaction TypeSubstratesProduct TypeCatalystKey Feature
Aldol ReactionKetones and AldehydesChiral β-hydroxy ketonesN-Methyl-L-proline derivativesHigh enantioselectivity
Michael AdditionNucleophiles and α,β-unsaturated carbonylsChiral adductsN-Methyl-L-proline derivativesIminium ion activation
CycloadditionDienes and DienophilesCyclic compoundsN-Methyl-L-proline derivativesControl of stereoselectivity

Comparative studies between N-Methyl-L-proline and its parent compound, L-proline, have provided valuable insights into the structure-activity relationships of these organocatalysts. The methylation of the nitrogen atom in L-proline has several important consequences:

Absence of the Carboxylic Acid Proton: The most significant difference is the absence of the acidic proton of the carboxylic group in N-Methyl-L-proline. In L-proline catalysis, this proton is believed to participate in a bifunctional activation mechanism, acting as a Brønsted acid to activate the electrophile and stabilize the transition state through hydrogen bonding. nobelprize.orgwikipedia.org This dual role is absent in N-Methyl-L-proline, which can lead to different reactivity and selectivity profiles.

Steric Effects: The methyl group on the nitrogen atom introduces additional steric bulk, which can influence the stereochemical outcome of the reaction by modifying the catalyst's conformation and its interaction with the substrates. tudublin.ie

Solubility and Basicity: N-methylation can also alter the catalyst's solubility in different organic solvents and its basicity, which can in turn affect reaction rates and efficiency.

In some reactions, L-proline has been shown to be a more effective catalyst due to its ability to engage in bifunctional catalysis. nih.govnih.gov However, in other cases, the modified steric and electronic properties of N-Methyl-L-proline can lead to improved selectivity or reactivity. tudublin.ie These comparative studies are crucial for the rational design of new and improved organocatalysts. nih.gov

N-Methyl-L-Proline as a Chiral Auxiliary

Beyond its role as a catalyst, N-Methyl-L-proline can also be employed as a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

N-Methyl-L-proline can be covalently attached to a reactant to form a chiral substrate. The inherent chirality of the proline ring then influences the approach of the other reactant, leading to a diastereoselective reaction. A prime example of this application is in the Diels-Alder reaction. unirioja.es

In this context, N-acryloyl derivatives of N-Methyl-L-alanine esters have been studied as chiral dienophiles. unirioja.esresearchgate.net The stereochemical outcome of the cycloaddition with a diene is dictated by the conformation of the dienophile-Lewis acid complex. For α-amino acids lacking an N-H group, such as N-Methyl-L-proline derivatives, a model has been proposed where the dienophile adopts a specific conformation when complexed with a Lewis acid catalyst, thereby shielding one face of the double bond and directing the diene to attack from the less hindered face. unirioja.es This strategy allows for the synthesis of cycloadducts with high diastereoselectivity.

The use of N-Methyl-L-proline as a chiral auxiliary provides a powerful tool for the synthesis of enantiomerically pure compounds, which are of paramount importance in the pharmaceutical and fine chemical industries. beilstein-journals.orgresearchgate.net By controlling the stereochemistry of key bond-forming reactions, complex molecules with multiple stereocenters can be constructed with high precision. rsc.org

For instance, N-methylproline methyl ester has been utilized in one-pot reduction-olefination reactions for the synthesis of enantiomerically pure allylic amines from N-protected α-amino esters. beilstein-journals.org Furthermore, α-methylproline, a derivative, is a valuable building block for peptides and proteins, enhancing their stability against proteases. orgsyn.org The synthesis of enantiopure α-methylproline often involves the use of chiral auxiliaries to control the stereoselective methylation of a proline precursor. nih.gov

The ability to synthesize enantiomerically pure building blocks is crucial for the construction of complex natural products and novel therapeutic agents. researchgate.net The temporary incorporation of N-Methyl-L-proline or its derivatives allows for the transfer of chirality to the target molecule, which is a cornerstone of modern asymmetric synthesis.

Design Principles for N-Methyl-L-Proline-Based Chiral Auxiliaries

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereoselective course of a subsequent reaction. wikipedia.org After the desired stereochemical outcome is achieved, the auxiliary is removed. The design of chiral auxiliaries based on N-Methyl-L-proline leverages several key principles:

Rigid Scaffold : The five-membered ring of proline provides a conformationally restricted backbone. This rigidity reduces the number of possible transition states in a reaction, making it easier to predict and control the stereochemical outcome. clockss.org

Defined Stereocenter : The inherent chirality of the L-proline framework provides a fixed stereogenic center that can influence the creation of new stereocenters in the substrate.

N-Methylation : The replacement of the N-H proton of proline with a methyl group has significant consequences. It eliminates the possibility of acting as a hydrogen bond donor and alters the steric and electronic environment around the nitrogen atom. mdpi.com This modification can prevent undesired side reactions and fine-tune the auxiliary's reactivity and selectivity. For instance, in reactions where the enamine mechanism of proline is desired, N-methylation blocks this pathway, allowing for different modes of catalytic action. clockss.orgmdpi.com

Recoverability : A crucial principle for any chiral auxiliary is the ability to be cleaved from the product under mild conditions without racemization, allowing the enantiomerically pure product to be isolated and the auxiliary to be recycled. wikipedia.org

N-Methyl-L-Proline as a Ligand in Metal-Catalyzed Reactions

The ability of N-Methyl-L-proline to coordinate with metal ions through its carboxylate oxygen and tertiary amine nitrogen makes it an effective bidentate ligand in transition metal catalysis. This coordination is central to its role in guiding the reactivity and selectivity of metal catalysts.

Synthesis and Structural Characterization of N-Methylproline-Metal Complexes (e.g., Palladium, Iridium)

The synthesis of metal complexes with N-Methyl-L-proline has been documented, with detailed structural analysis providing insight into their chemical behavior.

Palladium Complex : The reaction of palladium(II) acetate (B1210297) with N-methylproline in an acetone/water mixture yields the square planar complex trans-bis-(N-methylprolinato) palladium(II) dihydrate. mdpi.comresearchgate.net The N-methylation sterically disfavors the formation of the cis isomer. mdpi.com X-ray crystallographic analysis confirms the trans geometry and provides precise structural parameters. mdpi.comresearchgate.net Unlike the L-proline-palladium complex, which forms extensive intermolecular hydrogen bonds, the N-methylated version cannot act as a hydrogen-bond donor. Instead, water molecules in the crystal lattice bridge between complex molecules. mdpi.com

Table 1: Selected Crystallographic Data for trans-bis-(N-methylprolinato) palladium(II) dihydrate mdpi.comresearchgate.net
ParameterValue
Crystal SystemOrthorhombic
Space GroupP212121
Pd–N Bond Length2.051 Å
Pd–O Bond Length1.9900 Å
N–Pd–O Bond Angle (in chelate ring)83.90°
N–Pd–O Bond Angle (between chelate rings)95.42°

Iridium Complexes : N-Methyl-L-proline has also been used as a chiral auxiliary to synthesize enantiomerically pure iridium(III) complexes. researchgate.net In this approach, the reaction of a dimeric iridium precursor like [Ir(µ-Cl)(C^N)2]2 with L-α-methylproline produces a mixture of diastereomeric prolinatoiridium(III) intermediates. The desired diastereomer can be isolated in high purity through crystallization or precipitation. Subsequent removal of the α-methylprolinate auxiliary with an acid, in the presence of another ligand (e.g., 2,2′-bipyridine), proceeds with retention of the configuration at the metal center, yielding a complex that is chiral only at the iridium atom. researchgate.net

Catalytic Reactivity of Metal-N-Methylproline Complexes in Oxidative Couplings and Asymmetric Hydrogenation

The catalytic performance of metal-N-methylproline complexes is highly dependent on the specific reaction type.

In certain palladium(II)-catalyzed oxidative couplings of olefins and phenylboronic acids, the trans-bis-(N-methylprolinato) palladium(II) complex was found to be catalytically inactive. mdpi.com This lack of activity highlights the crucial role of the N–H bond present in the parent L-proline complex for this specific catalytic cycle, which is believed to require hydrogen bonding to the substrate. mdpi.com

However, in other types of transformations, N-methyl-L-proline-based ligands have proven effective. For example, they have been successfully employed in copper-catalyzed Ullmann coupling reactions for the atroposelective synthesis of macrocyclic diarylether heptanoids. nih.govchemrxiv.org In these cases, the chiral ligand directs the stereochemistry of the ring-closing step, leading to the formation of a specific atropisomer (a molecule with hindered rotation around a single bond).

While direct catalytic data for N-Methyl-L-proline complexes in asymmetric hydrogenation is specific, related proline-derived N,P-ligands are widely used in iridium-catalyzed asymmetric hydrogenations. diva-portal.org These reactions are fundamental for producing chiral molecules, and the ligand's structure is paramount in achieving high enantioselectivity. diva-portal.orgsioc-journal.cn

Stereochemical Control via N-Methylproline Ligands in Transition Metal Catalysis

The primary function of a chiral ligand like N-Methyl-L-proline in transition metal catalysis is to create a chiral environment around the metal center, thereby influencing the stereochemical outcome of the reaction.

This control is achieved through several mechanisms:

Transfer of Chirality to the Metal Center : As seen with iridium complexes, N-Methyl-L-proline can act as an auxiliary to resolve a racemic mixture of metal complexes. The chirality of the proline derivative is temporarily transferred to the octahedral metal center, allowing for the isolation of a single enantiomer of the metal catalyst. researchgate.netresearchgate.net This "chiral-at-metal" catalyst can then induce asymmetry in subsequent reactions. researchgate.net

Steric and Electronic Influence : The ligand's structure creates a biased three-dimensional space. Substrates approaching the metal center are forced into specific orientations to minimize steric clashes with the ligand, particularly the pyrrolidine (B122466) ring and its substituents. This steric directing effect is a cornerstone of asymmetric catalysis. mdpi.com

Matched/Mismatched Interactions : In the catalysis of substrates that already possess a stereocenter, the chiral ligand can exhibit "matched" or "mismatched" interactions. nih.govchemrxiv.org In a matched case, the ligand's chirality complements the substrate's chirality, leading to a highly favorable, low-energy transition state and an efficient reaction. In a mismatched case, the opposing chiral preferences result in a high-energy transition state and a very slow or non-existent reaction. This principle has been exploited in macrocyclization reactions where a specific chiral catalyst is essential for the reaction to proceed efficiently. nih.govchemrxiv.org

Applications in Enantiomeric Recognition and Chiral Resolution

Beyond catalysis, N-Methyl-L-proline and its derivatives are valuable in the analytical field of enantiomeric recognition, which involves distinguishing between a pair of enantiomers.

Development of N-Methyl-L-Proline Derivatives as Chiral Shift Reagents for NMR Spectroscopy

Chiral shift reagents (or chiral solvating agents) are used in Nuclear Magnetic Resonance (NMR) spectroscopy to determine the enantiomeric purity of a chiral sample. They work by forming transient diastereomeric complexes with the enantiomers of the analyte. Because diastereomers have different physical properties, their corresponding nuclei will have different chemical shifts in the NMR spectrum, allowing for their differentiation and quantification.

Derivatives of L-proline, including N-methyl-L-proline, have been incorporated into larger host molecules to create effective chiral shift reagents. nih.govacs.org One prominent example involves attaching N-methyl-L-proline units to a calix nih.govresorcarene scaffold. acs.orgbates.edu These large, basket-shaped molecules create a chiral cavity. When a racemic analyte is introduced, it forms host-guest complexes with the calixarene (B151959). The interactions between the analyte's enantiomers and the chiral N-methyl-L-proline groups on the rim of the calixarene are diastereomerically different, leading to separate signals in the ¹H NMR spectrum for the R and S enantiomers. acs.org This enables the direct measurement of enantiomeric excess. nih.gov

Enantiomeric Excess Determination and Chiral Separations

The determination of enantiomeric purity and the separation of chiral compounds are critical processes in pharmaceutical development, organic chemistry, and biochemistry. N-Methyl-L-proline and its derivatives have emerged as valuable tools in these fields, primarily functioning as chiral selectors or ligands in various analytical techniques. Their rigid cyclic structure and defined stereochemistry enable effective chiral recognition, which is the basis for separating enantiomers and quantifying their relative amounts, known as the enantiomeric excess (ee).

The primary methods employing proline derivatives for chiral separations include ligand-exchange chromatography (LEC), gas chromatography (GC), and high-performance liquid chromatography (HPLC), often following a derivatization step. sigmaaldrich.comresearchgate.net Furthermore, advanced techniques like capillary electrophoresis (CE) and mass spectrometry (MS) also utilize these compounds to achieve efficient enantioseparation and ee determination. researchgate.netamericanlaboratory.com

Ligand-Exchange Chromatography and Capillary Electrophoresis

Ligand-exchange chromatography is a powerful technique for resolving racemates of amino acids, hydroxy acids, and dipeptides. chromatographyonline.com The principle involves the formation of transient diastereomeric complexes between the analyte enantiomers and a chiral selector, which is itself complexed with a metal ion, typically copper(II) (Cu²⁺). researchgate.netkoreascience.krscispace.com N-alkyl-L-proline derivatives, including N-Methyl-L-proline, serve as effective chiral ligands in this context. koreascience.kr

In a typical setup, the chiral ligand is either coated or chemically bonded onto a stationary phase (chiral stationary phase, CSP) or used as an additive in the mobile phase or background electrolyte. researchgate.netscispace.com When a racemic mixture passes through the system, the two enantiomers exhibit different affinities for the chiral selector-metal ion complex, leading to different retention times and, consequently, separation. Research has shown that cyclic amino acids like L-proline and L-4-hydroxyproline, when used as chiral selectors with Cu(II) ions, yield excellent separation results. scispace.com The enantioselectivity can be further tuned by modifying the structure of the proline ligand; for instance, attaching hydroxyalkyl chains to the nitrogen of L-4-hydroxyproline has been shown to improve enantioselectivity for amino acids. researchgate.net

Capillary electrophoresis, specifically chiral ligand exchange CE (CLE-CE), also utilizes this principle. Here, the N-Methyl-L-proline-Cu(II) complex is added to the background electrolyte, facilitating the separation of analyte enantiomers based on their differential mobility in the electric field. researchgate.netchromatographyonline.com

MethodChiral Selector/LigandMetal IonAnalytes SeparatedKey FindingsReference
HPLC (LEC) N-alkyl-L-prolineCu²⁺Alanine, ValineSuccessful resolution of amino acid enantiomers achieved. koreascience.kr
HPLC (LEC) L-proline / L-4-hydroxyproline (bonded to silica)Cu²⁺Various amino acidsCyclic amino acids showed the best results as chiral selectors. The elution order was typically D-enantiomer before L-enantiomer. scispace.com
CE (CLE-CE) 1-ethyl-3-methyl imidazole (B134444) L-proline-Tryptophan, Tyrosine, PhenylalanineThe proline-based chiral ionic liquid proved to be a good chiral ligand for enantioseparation. chromatographyonline.com
CE (CLE-CE) L-proline / L-4-hydroxyprolineCu²⁺Various amino acidsSimple addition of the selector-metal complex to the electrolyte resolved a series of amino acids. researchgate.net
MS N,N′-ethylene-bis(S-proline methyl amide)Cu²⁺Free chiral amino acidsThe proline-based complex showed opposite enantioselectivity compared to complexes from other S-amino acids, highlighting its unique conformational properties. frontiersin.org

Derivatization followed by GC and HPLC

For certain analytical methods like gas chromatography, derivatization of the analyte is necessary to increase its volatility and improve chromatographic properties. sigmaaldrich.com To determine the enantiomeric purity of proline itself, a two-step derivatization process involving esterification (e.g., methylation) followed by acylation is often employed. sigmaaldrich.com This procedure creates diastereomers that can be separated on a standard achiral column or enhances the separation on a chiral column without causing racemization. sigmaaldrich.com

Similarly, HPLC methods often use derivatization to introduce a chromophore for UV detection or to create diastereomers that can be separated on a chiral stationary phase. researchgate.netresearchgate.net For instance, proline can be derivatized with reagents like NBD-Cl (4-chloro-7-nitrobenzofurazan), making it detectable by UV, after which the D and L isomers can be resolved on a chiral column such as CHIRALPAK-IA. researchgate.net The choice of mobile phase composition is critical; for proline derivatives with carboxyl or hydroxyl groups, even small changes in the ethanol (B145695) concentration can dramatically alter the resolution, indicating that hydrogen bonding plays a key role in the chiral recognition mechanism. researchgate.netnih.gov

Analytical MethodDerivatization Steps / ReagentColumn TypeMobile Phase / ConditionsRetention Times (D/L)Key FindingsReference
Chiral GC 1. Methylation (Methanolic HCl) 2. Acetylation (TFAA)CHIRALDEX G-TA-D before LTrifluoroacetic anhydride (B1165640) (TFAA) produced volatile derivatives and short analysis times. Enantioreversal was observed by using different acetylation reagents. sigmaaldrich.com
NP-HPLC NBD-Cl (4-chloro-7-nitrobenzofurazan)CHIRALPAK-IA0.1% trifluoroacetic acid in ethanol6.72 min (D) / 9.22 min (L)Derivatization allowed UV detection at 465 nm, and the method was validated with LoD and LoQ of 0.6 and 2 ppm, respectively. researchgate.net
HPLC Boc-protectionChiralpak AD-HHexane, ethanol, 0.1% TFANot specifiedResolution was highly sensitive to ethanol content for derivatives with carboxyl or hydroxy groups, suggesting hydrogen bonding is the dominant interaction for chiral recognition. researchgate.netnih.gov
GC Isopropylamide formation (from N-TFA-L-prolyl chloride)Chiral stationary phase (OA-300)-7.9 min (D) / 8.9 min (L)This method allows for the accurate determination of the optical purity of the N-acyl-L-prolyl chloride reagent itself. tandfonline.com

Enantiomeric Excess Determination by Mass Spectrometry

Rapid and high-throughput methods for determining enantiomeric excess are highly sought after. Electrospray ionization-mass spectrometry (ESI-MS) combined with kinetic resolution offers a fast alternative to traditional chromatographic methods. americanlaboratory.com In one such method developed for proline, pseudo-enantiomeric mass-tagged auxiliaries are used. This approach allows for the ee determination of proline in approximately two minutes per sample. americanlaboratory.com The method involves derivatization with a reagent like Marfey's reagent (Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide), which leads to reaction products with characteristic mass-to-charge (m/z) ratios. The ratio of the intensities of these ions in the mass spectrum directly relates to the enantiomeric ratio of the original sample. americanlaboratory.com

Biological and Biochemical Research on N Methyl L Proline Monohydrate and Its Bio Inspired Derivatives

Role in Peptide Chemistry and Peptidomimetics Design

N-Methyl-L-proline, a derivative of the amino acid L-proline, plays a significant role in the fields of peptide chemistry and the design of peptidomimetics. Its unique structural features are leveraged to enhance the properties of peptides for various applications.

The incorporation of N-methylated amino acids, including N-Methyl-L-proline, into peptide chains is a key strategy for modifying their properties. researchgate.net While naturally occurring peptides containing N-methylated amino acids are not produced through ribosomal synthesis, several chemical and biological strategies have been developed to achieve their inclusion. acs.org

One common chemical approach involves the use of protected N-methylated amino acids, such as Fmoc-N-Me-AA-OH, which can be incorporated into a peptide sequence during solid-phase peptide synthesis. researchgate.net However, the coupling of N-methylated amino acids can be challenging due to the steric hindrance of the N-methyl group. wiley.com To overcome this, highly reactive coupling reagents like HATU, PyAOP, or COMU are often employed. wiley.com

More recent advancements have explored ribosomal strategies for incorporating N-methylated amino acids. These methods often utilize modified bacterial ribosomes and elongation factors, along with techniques like codon reassignment, to facilitate the inclusion of these non-standard amino acids into a growing peptide chain. acs.org For instance, studies have demonstrated the successful ribosomal incorporation of various N-methylated amino acids with varying efficiencies. acs.org

Another innovative strategy is "proline editing," which allows for the post-synthetic modification of a proline residue within a peptide sequence to create a diverse range of conformationally restricted peptides. sci-hub.se This divergent approach provides a powerful tool for systematically studying the impact of proline analogs on peptide structure and function. sci-hub.se

The N-methylation of proline and other amino acids within a peptide has a profound impact on its three-dimensional structure, stability, and ability to bind to biological targets. wiley.commdpi.com

Enhanced Stability: A primary advantage of incorporating N-methylated amino acids is the increased resistance of the resulting peptide to enzymatic degradation by proteases. researchgate.netmdpi.com This enhanced metabolic stability is attributed to the steric hindrance provided by the N-methyl group, which can prevent proteases from accessing and cleaving the adjacent peptide bonds. mdpi.com Studies have shown that N-methylation can dramatically increase the half-life of peptides in the presence of enzymes like trypsin. nih.gov

Modulated Receptor Binding: By altering the peptide's conformation, N-methylation can also influence its binding affinity and selectivity for specific receptors. nih.gov The conformational constraints imposed by N-Methyl-L-proline can pre-organize the peptide into a conformation that is optimal for binding to its target, thereby increasing its potency. mdpi.com Conversely, it can also disrupt binding if the induced conformation is not favorable. This property allows for the fine-tuning of a peptide's pharmacological profile. nih.gov For example, N-methyl scanning, where each amino acid in a peptide is systematically replaced with its N-methylated counterpart, has been used to identify analogs with improved affinity and selectivity for their target proteins. nih.gov

The design and synthesis of conformationally restricted peptides and peptidomimetics are crucial for developing new therapeutic agents with improved properties. N-Methyl-L-proline and its derivatives are valuable tools in this endeavor.

The incorporation of N-methylated amino acids is a well-established strategy to introduce conformational constraints into a peptide backbone. wiley.com This is often combined with other strategies like cyclization to further enhance stability and receptor selectivity. wiley.commdpi.com The goal is to create molecules that mimic the bioactive conformation of a natural peptide while exhibiting improved pharmacological characteristics. wiley.com

Cα-methyl-L-proline is another example of a highly constrained proline analog used in peptidomimetic design. nih.govresearchgate.net Its structure severely restricts the possible conformations of the peptide backbone, making it a powerful tool for inducing specific secondary structures like β-turns. researchgate.net

The synthesis of these modified peptides often presents challenges. The coupling of N-methylated amino acids during peptide synthesis can be sluggish and may lead to side reactions. wiley.com However, the development of specialized coupling reagents and synthetic protocols has largely overcome these difficulties. wiley.com Furthermore, the synthesis of conformationally diverse peptides can be achieved through strategies like proline editing, which allows for the postsynthetic modification of a single proline residue within a peptide to generate a library of analogs with distinct conformational biases. sci-hub.se

Biological Activity and Pharmacological Potential of N-Methylated Derivatives

N-methylated derivatives of proline have demonstrated a range of biological activities and hold significant pharmacological potential.

Research has explored the antimicrobial properties of peptides incorporating N-methylated amino acids. While in some cases N-methylation has been shown to have a negative effect on the antimicrobial activity of certain peptides, likely due to conformational changes that hinder their mechanism of action, it can also be a useful strategy to modulate their therapeutic properties. mdpi.com The introduction of N-methyl amino acids can be used to optimize the balance between antimicrobial efficacy and other desirable properties like stability. mdpi.com

For example, N-Methyl-trans-4-Propyl-L-Proline, a derivative of N-Methyl-L-proline, is a component of the antibiotic lincomycin (B1675468) and contributes to its antibacterial activity. The presence of the propyl side chain in this derivative enhances its potency compared to N-Methyl-L-proline itself.

Additionally, N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline, another proline derivative, has been shown to possess significant anticonvulsant effects in animal models. thieme-connect.com This activity is thought to be related to its anti-inflammatory and antioxidant properties, as well as potential interactions with the GABAergic system. thieme-connect.com

In plants, proline and its derivatives are known to play a crucial role in the response to various environmental stresses, such as drought and high salinity. nih.govnih.gov These compounds act as osmolytes, helping to maintain cellular water balance under osmotic stress. nih.gov

N-Methyl-L-proline and other N-methylated proline derivatives accumulate in certain plants, particularly in the citrus family, in response to abiotic stress. researchgate.net This accumulation is believed to contribute to osmotic adjustment and the protection of cellular structures from stress-induced damage. researchgate.net Proline and its analogs function as compatible solutes, meaning they can accumulate to high concentrations without interfering with normal cellular processes. nih.gov They also act as molecular chaperones, helping to stabilize proteins and membranes, and can function as antioxidants by scavenging reactive oxygen species (ROS). nih.govomicsonline.org

The biosynthesis of proline is upregulated in plants under stress conditions, and the accumulation of proline and its N-methylated derivatives is a highly conserved evolutionary response to a wide range of environmental challenges. nih.govresearchgate.net This makes N-Methyl-L-proline and related compounds important targets of study for understanding and potentially enhancing stress tolerance in crop plants. tandfonline.com

Biochemical Pathways and Natural Occurrence

N-Methyl-L-proline, also known as hygric acid, is a proline derivative found in various natural sources, most notably in citrus fruits. medchemexpress.comnih.gov Research has identified its presence in the juices of bergamot (Citrus bergamia), yellow orange, blood orange, lemon, mandarin, bitter orange (Citrus aurantium), chinotto (Citrus myrtifolia), and grapefruit. nih.govresearchgate.net The initial discovery of N-Methyl-L-proline in a Citrus genus plant was made in the fruits and seeds of Bergamot (Citrus bergamia Risso et Poit). researchgate.netacs.org

The concentration of N-Methyl-L-proline can vary among different parts of the fruit. In bergamot, for instance, the highest levels of this compound were found in the seeds, being approximately ten times higher than in other parts of the fruit. acs.org Beyond citrus, N-Methyl-L-proline has also been reported in other plant genera, including Allium, Tamarix, Trichilia, Melaleuca, and Callistemon. researchgate.net It is also considered a human metabolite, though it is not produced by the body and must be obtained through diet. hmdb.canih.gov

The accumulation of N-Methyl-L-proline and its derivatives in plants is thought to be a response to various abiotic stresses, where it may help in mediating osmotic adjustments. researchgate.net

Table 1: Natural Sources of N-Methyl-L-proline

Natural SourceGenus/SpeciesReference(s)
BergamotCitrus bergamia researchgate.netacs.org
Yellow OrangeCitrus nih.govresearchgate.net
Blood OrangeCitrus nih.govresearchgate.net
LemonCitrus nih.govresearchgate.net
MandarinCitrus nih.govresearchgate.net
Bitter OrangeCitrus aurantium nih.govresearchgate.net
ChinottoCitrus myrtifolia nih.govresearchgate.net
GrapefruitCitrus nih.govresearchgate.net
Various speciesAllium researchgate.net
Various speciesTamarix researchgate.net
Various speciesTrichilia researchgate.net
Various speciesMelaleuca researchgate.net
Various speciesCallistemon researchgate.net

N-Methyl-L-proline is described as a metabolically inert cell protectant in many plants. hmdb.ca This inertness means it does not readily participate in metabolic reactions within the organism. In plants, it serves as an osmoprotectant, helping to protect cells against extremes in osmolarity and temperature. hmdb.ca

As a structural analogue of the amino acid L-proline, N-Methyl-L-proline can influence the activity of enzymes that use proline as a substrate. This interaction can potentially affect various biochemical pathways, including protein synthesis and other metabolic processes. Its structural similarity to proline allows it to act as a competitive inhibitor in certain enzymatic reactions. Arecaidine, a related compound, is a potent GABA uptake inhibitor that also competitively inhibits L-proline uptake, illustrating how proline analogues can interact with transport systems. medchemexpress.com

The introduction of a methyl group to the nitrogen atom of the proline ring alters its properties compared to L-proline. This modification can affect its basicity and steric hindrance, which in turn influences its catalytic applications.

Research has explored the interactions of N-Methyl-L-proline and its derivatives with various biomolecules and enzyme systems. As a proline analogue, it is studied for its role in metabolic pathways and enzyme interactions.

N-Methyl-L-proline is utilized in biochemical research to study protein folding and enzyme activity, providing insights into molecular interactions. chemimpex.com The rigid, cyclic structure of the proline ring, which is retained in N-Methyl-L-proline, imparts exceptional conformational rigidity. wikipedia.org This rigidity can affect the secondary structure of proteins when incorporated. wikipedia.org

Studies on derivatives like N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline have shown interactions with neurotransmitter systems and inflammatory pathways. For example, this derivative demonstrated anticonvulsant effects, potentially through interactions with the GABAergic system and by reducing oxidative stress and neuroinflammation. thieme-connect.com It was shown to prevent decreases in striatal dopamine (B1211576) and increases in glutamate, as well as reduce levels of nitrite (B80452) and lipid peroxidation while increasing glutathione (B108866) content. thieme-connect.com Furthermore, it has been shown to have an inhibitory effect on the growth of certain bacteria, such as Pseudomonas aeruginosa and Salmonella enterica. biosynth.com

The methylation of the proline ring is a key strategy in Citrus species to counteract abiotic stress, suggesting a significant interaction with the plant's stress response pathways. researchgate.net

Advanced Theoretical and Computational Studies of N Methyl L Proline Monohydrate

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the intricate molecular properties of N-Methyl-L-proline and its derivatives. These computational methods provide a powerful lens through which to examine the electronic structure, spectroscopic characteristics, and reactivity of this important compound.

Electronic Structure, Molecular Orbital Analysis, and Reactivity Prediction

DFT calculations have been successfully used to study the electronic structure of proline derivatives. frontiersin.orgnih.gov These studies often involve the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and stability. frontiersin.orgnih.govnih.gov A smaller energy gap generally signifies higher reactivity. frontiersin.orgnih.gov

For instance, in studies of cocrystals involving L-proline, the formation of hydrogen bonds was found to decrease the HOMO-LUMO energy gap, suggesting that the cocrystal is more chemically reactive than the individual components. frontiersin.orgnih.gov Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT. NBO analysis provides insights into charge transfer interactions within the molecule, which are crucial for understanding its stability and bonding characteristics. nih.govresearchgate.net This type of analysis has revealed charge transfer from donor (proline) to acceptor moieties in complexes. nih.gov

Table 1: Frontier Molecular Orbital Energies and Energy Gap This table would typically be populated with specific energy values (in electron volts, eV) obtained from DFT calculations for N-Methyl-L-proline monohydrate, comparing different conformers or states if applicable.

Molecular System HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV)
N-Methyl-L-proline (Model) Value Value Value
This compound (Model) Value Value Value

Data is illustrative and would be populated from specific computational studies.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to validate the theoretical models. The Gauge-Including Atomic Orbital (GIAO) method, often used with DFT, is a standard for calculating NMR chemical shifts (¹H and ¹³C). researchgate.net Theoretical predictions of chemical shifts have shown good agreement with experimental results for proline-containing systems. researchgate.net

Similarly, DFT calculations are used to predict vibrational frequencies (FT-IR and FT-Raman spectra). researchgate.net These calculations often involve a potential energy distribution (PED) analysis to assign the calculated vibrational modes to specific molecular motions. nih.govresearchgate.net The accuracy of these predictions can be enhanced by using scaling factors to correct for systematic errors in the computational methods. researchgate.net For L-proline derivatives, calculated vibrational frequencies have been found to be in good agreement with experimental spectra. researchgate.net

Table 2: Predicted vs. Experimental Spectroscopic Data This table would present a comparison of computationally predicted and experimentally measured NMR chemical shifts (in ppm) and vibrational frequencies (in cm⁻¹) for key atoms and functional groups in this compound.

Parameter Calculated Value Experimental Value
¹H NMR (ppm) - N-CH₃ Value Value
¹³C NMR (ppm) - C=O Value Value
IR Frequency (cm⁻¹) - O-H stretch Value Value
IR Frequency (cm⁻¹) - C=O stretch Value Value

Data is illustrative and would be populated from specific computational and experimental studies.

Analysis of Molecular Electrostatic Potential and Non-Linear Optical Properties

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the reactive behavior of a molecule. frontiersin.orgnih.gov It maps the electrostatic potential onto the electron density surface, visually identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. asianresassoc.org This allows for the prediction of sites for intermolecular interactions, such as hydrogen bonding. frontiersin.orgnih.gov

The non-linear optical (NLO) properties of proline derivatives have also been a subject of computational investigation. researchgate.netresearchgate.net Parameters such as dipole moment, linear polarizability, and first-order hyperpolarizability are calculated to assess a material's potential for NLO applications. scielo.org.mx Studies on L-proline containing complexes have shown that they can possess significant NLO properties, with hyperpolarizability values several times that of standard materials like urea. researchgate.net These properties are influenced by factors like molecular geometry and intermolecular interactions. scispace.com

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a dynamic perspective on the behavior of molecules, providing insights into their conformational changes and interactions with their environment over time.

Simulation of N-Methyl-L-Proline in Solution and its Hydration Shell

MD simulations are extensively used to study the behavior of proline and its derivatives in aqueous solutions. researchgate.net These simulations can reveal how the solute molecule influences the structure of the surrounding water molecules, forming a "hydration shell". nih.govnih.gov Studies on proline have shown that it affects the water structure more significantly than some other known bioprotectants. researchgate.net The hydration shell around a molecule is not uniform; its three-dimensional shape is characteristic of the specific molecule and even of specific sites within the same molecule. nih.gov This suggests that water plays an active role in molecular recognition and interaction. nih.gov The structure and dynamics of this hydration layer can influence the protein's own structure and function. nih.gov

Investigation of Conformational Dynamics and Intermolecular Interactions in Condensed Phases

The conformational preferences of proline derivatives are a key area of study, as they are fundamental to understanding the three-dimensional structures of peptides and proteins. acs.org MD simulations, often in conjunction with experimental techniques like NMR, are used to explore the conformational landscape of these molecules. nih.govnih.gov These studies have shown that the conformational equilibrium of proline derivatives is governed by a balance of factors, including the geometric constraints of the pyrrolidine (B122466) ring and intramolecular interactions like hyperconjugation and steric effects. acs.orgnih.govnih.gov Intermolecular hydrogen bonding also plays a critical role, particularly in the condensed phase, influencing the stability of different conformers and mediating interactions with other molecules, including solvent. rsc.org

Computational Mechanistic Investigations

Computational chemistry has emerged as an indispensable tool for unraveling the intricate details of chemical reactions. numberanalytics.com In the context of organocatalysis, and specifically reactions involving N-Methyl-L-proline and its parent compound, L-proline, computational studies provide profound insights into reaction mechanisms, the nature of transition states, and the origins of stereoselectivity. nih.govresearchgate.net These theoretical investigations complement experimental findings and guide the rational design of more efficient and selective catalysts. nih.govresearchgate.net

Elucidation of Reaction Pathways and Transition States in Catalytic Cycles

Computational methods, particularly Density Functional Theory (DFT), are widely employed to map the potential energy surfaces of proline-catalyzed reactions. numberanalytics.comdiva-portal.org These studies have been instrumental in elucidating the step-by-step mechanisms of various transformations, including aldol (B89426) and Mannich reactions. nih.govnih.gov

The catalytic cycle of proline-mediated reactions typically commences with the formation of an enamine intermediate from the catalyst and a carbonyl compound. wikipedia.orgresearchgate.net Computational studies have detailed the energetics of this process, including the formation of carbinolamine and iminium intermediates. nih.gov For instance, in the proline-catalyzed intramolecular aldol reaction, DFT calculations have determined the activation energies for these initial steps. nih.gov

A critical aspect of these catalytic cycles is the carbon-carbon bond-forming step, where the enamine attacks an electrophile. nih.govacs.org Theoretical models have been crucial in characterizing the transition states of this key step. nih.govacs.org For example, in the proline-catalyzed Hajos–Parrish reaction, computations have identified and analyzed the energies of the anti and syn transition structures, revealing the factors that govern the reaction's stereochemical outcome. acs.org The geometry of these transition states, often featuring a six-membered ring arrangement reminiscent of the Zimmerman-Traxler model, is stabilized by hydrogen bonding interactions. wikipedia.org The carboxylic acid group of proline is often implicated in these interactions, facilitating proton transfer and stabilizing the developing negative charge on the electrophile. nih.govpnas.org

The table below summarizes key findings from computational studies on the activation barriers of different steps in proline-catalyzed reactions.

Reaction StepCatalytic SystemComputational MethodCalculated Activation Barrier (kcal/mol)Reference
Carbinolamine FormationProline + Acetone/AcetaldehydeB3LYP/6-311+G(2df,p)//B3LYP/6-31G(d)40.1 nih.govacs.org
Iminium FormationProline + PropanalB3LYP/6-31+G(d,p)15.3 nih.gov
Enamine FormationProline + PropanalB3LYP/6-31+G(d,p)26.2 nih.gov
Hydride Transfer (Catalyzed)Trichlorosilane + N-methyl-methylaldimineB3PW91/cc-pVDZ19.1 nih.gov

These computational insights highlight the energetic demands of each step in the catalytic cycle and underscore the role of the catalyst in lowering activation barriers compared to uncatalyzed pathways. nih.gov

Rationalization of Diastereoselectivity and Enantioselectivity in N-Methyl-L-Proline-Mediated Reactions

A major focus of computational studies on proline and its derivatives is to understand and predict the stereoselectivity of the reactions they catalyze. nih.govresearchgate.net The ability to control the formation of specific diastereomers and enantiomers is a hallmark of asymmetric organocatalysis. wikipedia.org

Diastereoselectivity:

The diastereoselectivity in reactions like the aldol or Mannich reaction is often determined by the relative energies of competing transition states leading to syn and anti products. acs.org Computational models have shown that the conformation of the enamine intermediate (specifically, syn vs. anti conformers) plays a crucial role. acs.org For example, in the C-C bond-forming step of an aldol reaction, the attack of the anti or syn enamine conformer on the electrophile leads to different diastereomeric transition states. acs.org Steric interactions between the substituents on the enamine and the approaching electrophile can destabilize one transition state relative to the other, thereby dictating the diastereomeric outcome. acs.org

Enantioselectivity:

The enantioselectivity of these reactions is a direct consequence of the chiral nature of the proline catalyst. wikipedia.org Computational studies rationalize enantioselectivity by analyzing the transition states leading to the major and minor enantiomers. nih.govacs.org The key to high enantioselectivity lies in a significant energy difference between these diastereomeric transition states.

Several factors, elucidated through computational analysis, contribute to this energy difference:

Hydrogen Bonding: The carboxylic acid group of proline is frequently involved in hydrogen bonding with the electrophile in the transition state. nih.govpnas.org This interaction not only stabilizes the transition state but also orients the reactants in a way that favors one stereochemical approach over the other. pnas.org DFT calculations have shown that transition structures with specific dihedral angles that allow for this hydrogen bonding are significantly lower in energy. nih.gov

Steric Repulsion: The pyrrolidine ring of the catalyst creates a specific steric environment. acs.org In one transition state, the electrophile may experience unfavorable steric clashes with the catalyst's ring, while in the diastereomeric transition state, these interactions are minimized. nih.govacs.org For instance, in some cases, the methyl group of an anti-Z-enamine can have a steric interaction with the pyrrolidine ring, destabilizing that particular transition structure. acs.org

The following table presents a conceptual summary of how different structural features, as analyzed by computational methods, influence stereoselectivity.

Structural FeatureInfluence on StereoselectivityComputational InsightReference
Enamine ConformationDetermines diastereoselectivity (syn vs. anti)Energy differences between syn and anti enamine transition states. acs.org
Carboxylic Acid GroupCrucial for enantioselectivityStabilizes one transition state over the other through hydrogen bonding. nih.govnih.govpnas.org
Pyrrolidine RingGoverns facial selectivitySteric hindrance directs the approach of the electrophile. nih.govacs.org
Ring PuckeringModulates stereoselectivitySubstituents on the ring can favor specific puckering, altering transition state geometries. nih.govresearchgate.net

Emerging Research Areas and Future Perspectives for N Methyl L Proline Monohydrate

Integration with Advanced Materials Science and Supramolecular Chemistry

The unique structural characteristics of N-Methyl-L-proline, particularly its chirality and the presence of both hydrogen bond donor and acceptor sites, position it as a compound of interest in materials science and supramolecular chemistry. cymitquimica.com While research directly focusing on the monohydrate form in these fields is still emerging, the foundational properties of the parent molecule and related proline derivatives offer significant insights into its potential.

Proline and its derivatives are recognized as valuable tectons—building blocks for the rational design of new bioactive substances and supramolecular assemblies. researchgate.net The inherent conformational rigidity of the pyrrolidine (B122466) ring, combined with the N-methylation that enhances lipophilicity, makes N-Methyl-L-proline a candidate for constructing ordered molecular architectures. cymitquimica.com In supramolecular chemistry, molecules of N-acetyl-l-proline monohydrate have been shown to form complex hydrogen-bonded networks, creating specific crystal packing interactions. researchgate.net These interactions are crucial for the design of molecular and supramolecular scaffolds with predictable properties for biological applications. researchgate.net The ability of the related N-Methyl-L-prolinol to act as a chiral ligand suggests potential applications in creating chiral metal-organic frameworks (MOFs) or other advanced materials where stereochemistry is critical. leapchem.com

Future research is anticipated to explore the use of N-Methyl-L-proline monohydrate in the development of:

Chiral Polymers and Gels: Its bifunctional nature could allow it to act as a monomer or a chiral cross-linking agent to create polymers with specific secondary structures or hydrogels with tunable properties.

Crystal Engineering: As a modified amino acid, it can be used to study and control the formation of crystalline structures, influencing properties like solubility and stability, which is a key aspect of materials science. researchgate.net

Self-Assembling Systems: The interplay of hydrogen bonding and hydrophobic interactions (from the N-methyl group) could be harnessed to create self-assembling monolayers or other nanostructures.

Potential as a Building Block in Complex Molecular Architectures (e.g., Active Pharmaceutical Ingredients, ADCs)

N-Methyl-L-proline is a versatile chiral building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. chemimpex.com Its structure is incorporated into various molecular scaffolds to enhance biological activity, stability, and pharmacokinetic properties. cymitquimica.comchemimpex.com

Active Pharmaceutical Ingredients (APIs):

The N-methylated pyrrolidine ring is a key structural motif in numerous APIs. The methylation of the proline nitrogen can lead to increased metabolic stability and improved cell permeability compared to its non-methylated counterpart. It is particularly valuable in the synthesis of peptides and peptidomimetics, where its incorporation can induce specific secondary structures (e.g., β-turns) that are crucial for binding to biological targets like receptors or enzymes. chemimpex.com Research has highlighted its use as an intermediate in creating compounds targeting neurological disorders. chemimpex.com For example, (4S)-1-methyl-4-propyl-L-proline, an analog, is a fragment of the antibacterial antibiotic lincomycin (B1675468). mdpi.com

Antibody-Drug Conjugates (ADCs):

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine a highly potent cytotoxic agent (payload) with a monoclonal antibody via a chemical linker. fujifilm.com The linker's stability in circulation and its ability to release the payload at the target site are critical. Proline derivatives are being explored for their utility in ADC technology. While direct use of this compound as a linker is not prominently documented, related proline analogs like cis-4-Hydroxy-L-proline hydrochloride are used as cleavable ADC linkers. medchemexpress.com Furthermore, auristatin payloads, such as the highly potent monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), which are used in several clinical-stage ADCs, contain N-methylated amino acid components. researchgate.net The structure-activity relationships of these payloads show that modifications, such as the N-methylvaline at the N-terminus of the MMAF scaffold, are critical for optimizing hydrophobicity and cell permeability. researchgate.net The principles learned from these complex molecules underscore the potential for N-Methyl-L-proline to be incorporated into next-generation ADC designs, potentially as part of the peptide linker or as a modification to the payload itself to fine-tune its properties.

Application AreaRole of N-Methyl-L-Proline or DerivativeExample/Related CompoundResearch Finding
API Synthesis Chiral Building Block(4S)-1-methyl-4-propyl-L-prolineUsed in the stereoselective synthesis of an analog of a fragment in the antibiotic lincomycin. mdpi.com
Peptidomimetics Conformation-Inducing ElementN-Methyl-L-prolineEnhances stability and bioactivity in peptide synthesis. chemimpex.com
ADC Linkers Cleavable Linker Componentcis-4-Hydroxy-L-proline hydrochlorideA proline analog used in the synthesis of antibody-drug conjugates. medchemexpress.com
ADC Payloads Payload Scaffold ComponentMonomethyl auristatin F (MMAF)Contains an N-terminal N-methylvaline, demonstrating the importance of N-methylation for payload activity. researchgate.net

Green Chemistry Principles in N-Methyl-L-Proline Synthesis and Application

The application of green chemistry principles to the synthesis and use of fine chemicals like N-Methyl-L-proline is a growing area of research, driven by the need for more sustainable and economical chemical processes. L-proline itself is widely recognized as a non-toxic, biodegradable, and efficient organocatalyst, embodying many ideals of green chemistry. mdpi.comtandfonline.com

Sustainable Synthesis:

Traditional methods for the amidation of L-proline can involve harsh reagents like thionyl chloride, which generate hazardous waste (e.g., SO2, HCl) and can lead to racemization. rsc.org Modern approaches focus on enzymatic and catalytic methods that operate under milder conditions. For instance, the enzymatic amidation of L-proline to L-prolinamide using an immobilized lipase (B570770) (Candida antarctica lipase B, CalB) in a solvent like 2-methyl-2-butanol (B152257) (2M2B) represents a significant green advancement. rsc.org This biocatalytic method improves atom efficiency from 45.5% (chemical route) to 86.4%, avoids racemization, and minimizes waste. rsc.org Similar principles can be applied to the synthesis of N-Methyl-L-proline, for example, through reductive amination of a proline precursor using greener reducing agents and solvents.

Green Applications:

N-Methyl-L-proline and its parent compound are used as organocatalysts in various chemical transformations, aligning with the green chemistry principle of catalysis over stoichiometric reagents. L-proline has been effectively used as a reusable catalyst in solvent-free grinding techniques for synthesizing bioactive hydrazone derivatives, achieving high yields and short reaction times. mdpi.comtandfonline.com The catalyst can often be recovered and reused for multiple cycles without significant loss of activity. mdpi.com A mixture of the related N-Methyl-L-prolinol with glycolic acid has shown potential as a green solvent and catalyst system, outperforming traditional solvents in certain reactions. nbinno.com

Green Chemistry PrincipleApplication in Proline ChemistrySpecific ExampleBenefit
Use of Catalysis OrganocatalysisL-proline catalyzed synthesis of benzil (B1666583) bis-hydrazones via grinding. tandfonline.comHigh efficiency, short reaction times, reusable catalyst, solvent-free conditions. mdpi.comtandfonline.com
Benign Solvents/Auxiliaries Green Solvent SystemN-Methyl-L-prolinol with glycolic acid. nbinno.comSuperior catalytic activity compared to traditional solvents for certain conjugate additions. nbinno.com
Renewable Feedstocks BiocatalysisEnzymatic amidation of L-proline to L-prolinamide using immobilized CalB. rsc.orgAvoids hazardous reagents, minimizes waste, high optical purity (>99% ee). rsc.org
Atom Economy Biocatalytic SynthesisEnzymatic amidation of L-proline. rsc.orgAtom efficiency improved to 86.4% compared to 45.5% for the chemical process. rsc.org

Advanced Characterization Techniques for In Situ Monitoring of N-Methyl-L-Proline Transformations

Understanding the mechanism, kinetics, and transient intermediates in chemical reactions involving N-Methyl-L-proline is crucial for process optimization and the development of more efficient catalytic systems. Advanced characterization techniques that allow for in situ (in the reaction mixture) and real-time monitoring are invaluable for gaining these insights.

While studies specifically detailing the in situ monitoring of N-Methyl-L-proline transformations are not widely published, the methodologies applied to its parent compound, L-proline, are directly transferable and represent the future direction of research in this area.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful, non-invasive technique for monitoring reaction progress. In situ NMR allows for the simultaneous tracking of reactants, intermediates, and products over time. For example, the Hajos-Parrish reaction catalyzed by L-proline has been monitored by ¹H-NMR spectroscopy to follow the evolution of signals corresponding to the cyclized product. researchgate.net Diffusion-Ordered Spectroscopy (DOSY) is a particularly advanced NMR technique that can differentiate species in a mixture based on their diffusion coefficients, which correlate with size and shape. In situ ¹H and ¹⁹F DOSY experiments have been used to clarify the role of additives in proline-catalyzed cross-aldol reactions by studying the interactions between the catalyst, additives, and substrates in the reaction medium. uniovi.es These techniques could be applied to N-Methyl-L-proline catalyzed reactions to understand catalyst aggregation, catalyst-substrate interactions, and the formation of transient catalytic species.

Other Spectroscopic and Analytical Methods:

Infrared (IR) and Raman Spectroscopy: These techniques can provide real-time information about changes in functional groups during a reaction, facilitated by fiber-optic probes immersed directly in the reaction vessel.

Mass Spectrometry (MS): Techniques like Reaction-Monitoring MS (RM-MS) can be used to rapidly sample and analyze reaction mixtures, providing detailed information on the formation of products and byproducts. High-resolution mass spectrometry (HRMS) is crucial for confirming the identity of synthesized compounds like (4S)-1-methyl-4-propyl-L-proline. mdpi.com

High-Performance Liquid Chromatography (HPLC): While typically an offline method, rapid sampling coupled with fast HPLC-MS analysis can provide quasi-real-time monitoring of reaction kinetics and enantioselectivity, as demonstrated in the analysis of enzymatic amidation of L-proline. rsc.org

The application of these advanced, in situ monitoring techniques to transformations involving this compound will be essential for unraveling complex reaction mechanisms and accelerating the development of novel synthetic methodologies and catalytic systems.

Q & A

Q. What are the recommended safety protocols for handling N-Methyl-L-proline monohydrate in laboratory settings?

this compound is classified as hazardous under acute toxicity categories (oral, dermal, and inhalation; Category 4). Key safety measures include:

  • Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection is advised if aerosolization occurs .
  • Ventilation: Use fume hoods or ensure adequate airflow to avoid inhalation of dust or vapors .
  • Storage: Keep containers tightly sealed in cool, dry, and well-ventilated areas .
  • Spill Management: Absorb spills with inert materials (e.g., sand) and dispose via approved waste protocols .

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

Synthesis typically involves methylation of L-proline or its derivatives. A general approach includes:

Esterification: React L-proline with ethanol and thionyl chloride (SOCl₂) to form an ester intermediate .

Methylation: Introduce a methyl group via alkylating agents (e.g., methyl iodide) under basic conditions.

Hydrolysis and Hydration: Hydrolyze the ester to the free acid, followed by crystallization in aqueous conditions to yield the monohydrate form .
Purification is achieved via recrystallization or chromatography, with structural confirmation by NMR and mass spectrometry .

Advanced Research Questions

Q. How can ring puckering coordinates be applied to analyze the conformational flexibility of this compound in crystallographic studies?

The Cremer-Pople puckering parameters quantify non-planar ring geometries. For this compound:

  • Methodology:
    • Obtain X-ray crystallographic data to define the pyrrolidine ring’s atomic coordinates.
    • Calculate the puckering amplitude (θ) and phase angle (φ) relative to the mean plane of the ring .
    • Compare θ and φ with computational models (e.g., DFT) to assess steric effects of the methyl group on pseudorotation barriers .
  • Applications: Understanding how methylation alters proline’s conformational preferences in peptides or protein structures .

Q. What experimental approaches are recommended to resolve contradictions between computational predictions and empirical data regarding the stability of this compound under varying humidity conditions?

Discrepancies between predicted and observed stability can arise from hydration dynamics. Strategies include:

  • Thermogravimetric Analysis (TGA): Quantify water loss at controlled humidity levels to determine dehydration thresholds .
  • Differential Scanning Calorimetry (DSC): Measure phase transitions (e.g., melting points) to assess crystalline stability .
  • Dynamic Vapor Sorption (DVS): Profile hygroscopicity and hydrate-anhydrate interconversion kinetics .
  • Computational Validation: Refine molecular dynamics (MD) simulations using experimental TGA/DVS data to improve predictive accuracy .

Q. How does this compound influence peptide secondary structure, and what analytical techniques are used to study its effects?

The methyl group restricts proline’s ring puckering, altering peptide backbone geometry. Key methods:

  • Circular Dichroism (CD): Monitor shifts in α-helix or β-sheet content in peptides incorporating the modified proline .
  • Nuclear Magnetic Resonance (NMR): Use 1^1H-1^1H NOESY to detect intramolecular hydrogen bonding patterns and cis/trans isomerization .
  • X-ray Crystallography: Resolve 3D structures to compare with wild-type proline-containing peptides .

Q. What strategies are effective in mitigating batch-to-batch variability during the synthesis of this compound for reproducible research?

  • Process Optimization: Use Design of Experiments (DoE) to identify critical parameters (e.g., reaction time, temperature) affecting yield and purity .
  • In-line Analytics: Implement FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
  • Crystallization Control: Standardize cooling rates and solvent ratios to ensure consistent hydrate formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.